Product packaging for Osl-95II(Cat. No.:CAS No. 946603-07-2)

Osl-95II

Cat. No.: B1677511
CAS No.: 946603-07-2
M. Wt: 331.4 g/mol
InChI Key: FQNCRPHSICYZQC-QKPAOTATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Imino Sugar Chemistry

Imino sugars are a class of compounds characterized by a nitrogen atom in the ring structure where an oxygen atom would typically be found in a carbohydrate. researchgate.netnih.gov These molecules often act as mimics of natural sugars and can inhibit glycosidase enzymes. nih.govnih.govresearchgate.netnih.gov A significant area of imino sugar research has focused on their ability to inhibit endoplasmic reticulum (ER)-resident α-glucosidases I and II. nih.govnih.govresearchgate.netnih.govnih.gov These enzymes play a critical role in the N-linked glycosylation pathway, which is essential for the proper folding and function of many cellular and viral glycoproteins. nih.govnih.gov By inhibiting these glucosidases, imino sugars can interfere with the processing of viral glycoproteins, leading to misfolded proteins and impaired virion assembly and release. nih.govnih.govnih.govnih.gov OSL-95II is specifically a derivative of deoxynojirimycin (DNJ), a well-known imino sugar and α-glucosidase inhibitor. nih.govresearchgate.netnih.govnih.gov

Historical Development and Initial Research Focus

The development of this compound is rooted in earlier research on imino sugars like N-butyl-deoxynojirimycin and N-nonyl-deoxynojirimycin (NNDNJ). nih.gov These compounds demonstrated broad-spectrum antiviral activity against various enveloped viruses by inhibiting cellular α-glucosidases. nih.govresearchgate.netnih.gov However, their clinical development faced limitations due to factors such as cytotoxicity or a lack of optimal efficacy and selectivity. nih.gov

To address these limitations, research efforts focused on synthesizing novel imino sugar derivatives with modified side chains to improve their therapeutic index. nih.govnih.gov this compound was developed through the optimization of the nitrogen-linked alkylated side chain structure of DNJ derivatives. nih.gov A key feature of this compound's structure is its 5-carbon alkylated side chain terminating in a hydroxylated cyclohexyl ring. researchgate.netnih.govresearchgate.net Initial research on this compound focused on evaluating its antiviral efficacy and cytotoxicity compared to existing imino sugar inhibitors like NNDNJ. These studies aimed to determine if the specific structural modifications in this compound resulted in a more favorable profile. nih.gov

Significance of this compound as a Lead Compound in Antiviral Research

This compound has demonstrated significant potential as a lead compound in antiviral research, particularly against viruses belonging to the Flaviviridae family, such as Bovine Viral Diarrhea Virus (BVDV), Dengue Virus (DENV), and West Nile Virus (WNV), as well as Hepatitis C Virus (HCV). nih.govresearchgate.netnih.govnih.gov Its significance lies in its ability to inhibit viral infection by targeting host cellular α-glucosidases, a mechanism that is less prone to the development of viral resistance compared to direct antiviral agents targeting rapidly mutating viral proteins. nih.govmdpi.com

Studies have shown that this compound possesses antiviral efficacy comparable to or improved over earlier imino sugar inhibitors, coupled with reduced cytotoxicity. nih.govnih.gov This improved profile makes it a more promising candidate for further development. Research findings indicate that this compound inhibits virion production and can also reduce the infectivity of secreted viral particles. nih.gov This dual effect on both the quantity and quality of progeny virions contributes to its antiviral potency. The consistent demonstration of activity against multiple related viruses highlights the potential of this compound and similar oxygenated imino sugar derivatives as a class of host-targeted antiviral agents. nih.govnih.gov

Detailed research findings on this compound's antiviral activity have been reported in various cell-based assays. For instance, studies have shown that this compound can reduce intracellular viral RNA levels and significantly decrease extracellular virus titers. nih.govnih.gov

Table 1: Antiviral Activity and Cytotoxicity of this compound

Virus TestedCell LineReported Activity (e.g., IC50/EC50)Cytotoxicity (e.g., CC50)Source
BVDV, DENV, WNVVariousMicromolar antiviral activity nih.govReduced cytotoxicity compared to NNDNJ nih.gov nih.gov
BVDV, DENV, WNVVariousIC50 = 2–28 μM (WNV <4 μM) nih.govCC50 > 40–500 μM nih.gov nih.gov
BVDVMDBK cellsReduced extracellular virion-associated RNA by 73-75% at 100 μM; Reduced virus titers by 89-94% at 100 μM nih.govNot specified in this context nih.gov nih.gov
HCV (JC1 chimera)Huh7.5 cellsEfficiently inhibited virus spread, intracellular viral RNA accumulation, and reduced progeny HCV yields by >1 log at 100 μM nih.govNot specified in this context nih.gov nih.gov

These findings underscore this compound's mechanism of action through the inhibition of cellular α-glucosidases, which is crucial for the proper processing of viral glycoproteins and subsequent viral assembly and release. nih.govnih.govresearchgate.netnih.gov The favorable balance between antiviral efficacy and reduced cytotoxicity observed in initial studies supports its continued investigation as a potential therapeutic agent. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H33NO5 B1677511 Osl-95II CAS No. 946603-07-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

946603-07-2

Molecular Formula

C17H33NO5

Molecular Weight

331.4 g/mol

IUPAC Name

(2R,3R,4R,5S)-1-[5-(1-hydroxycyclohexyl)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C17H33NO5/c19-12-13-15(21)16(22)14(20)11-18(13)10-6-2-5-9-17(23)7-3-1-4-8-17/h13-16,19-23H,1-12H2/t13-,14+,15-,16-/m1/s1

InChI Key

FQNCRPHSICYZQC-QKPAOTATSA-N

SMILES

C1CCC(CC1)(CCCCCN2CC(C(C(C2CO)O)O)O)O

Isomeric SMILES

C1CCC(CC1)(CCCCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O

Canonical SMILES

C1CCC(CC1)(CCCCCN2CC(C(C(C2CO)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OSL95II;  OSL 95II;  OSL-95II

Origin of Product

United States

Synthetic Methodologies and Structural Diversification of Osl 95ii Analogues

Established Synthetic Pathways for Deoxynojirimycin (DNJ) Derivatives

The core structure of DNJ, a polyhydroxylated piperidine (B6355638) alkaloid, serves as a versatile scaffold for chemical modification. wikipedia.org The synthesis of N-alkylated DNJ derivatives, a class to which OSL-95II belongs, has been extensively explored to enhance therapeutic potential. nih.gov

The synthesis of N-alkylated imino sugars like DNJ derivatives typically begins with a protected form of DNJ. A common and efficient method for N-alkylation is reductive amination. nih.govmdpi.com This process involves the reaction of the secondary amine of the DNJ core with an aldehyde or ketone.

Key steps in a typical reaction sequence include:

Protection of Hydroxyl Groups: To prevent unwanted side reactions, the hydroxyl groups of DNJ are often protected using protecting groups like benzyl (B1604629) ethers.

Reductive Amination: The protected DNJ is then reacted with a suitable aldehyde in the presence of a reducing agent. A common catalyst for this step is Palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov

Deprotection: The final step involves the removal of the protecting groups to yield the N-alkylated DNJ derivative.

An alternative to reductive amination is direct N-alkylation, where DNJ is reacted with an alkyl halide or a tosylate. nih.gov The choice of synthetic route often depends on the desired side chain and the availability of starting materials.

A representative synthetic scheme for an N-alkylated DNJ derivative is outlined below:

StepReactantsReagents and ConditionsProduct
11,6-hexanediolBenzyl bromide, NaHMono-protected diol
2Mono-protected diolMesyl chloride, triethylamineMesylate intermediate
3Mesylate intermediateCorresponding alcohol, NaHEther-linked intermediate
4Ether-linked intermediateH₂, Pd/CAlcohol intermediate
5Alcohol intermediatePyridinium chlorochromate (PCC)Aldehyde intermediate
6DNJ and Aldehyde intermediateH₂, Pd/CN-alkylated DNJ derivative

This table provides a generalized example of a synthetic pathway for N-alkylated DNJ derivatives. nih.gov

Strategic considerations for side chain design include:

Length and Flexibility: The length of the alkyl chain can impact the compound's ability to fit into the active site of the target enzyme.

Presence of Functional Groups: The introduction of functional groups such as hydroxyls, ethers, or aromatic rings can create additional interactions with the enzyme, potentially increasing potency and selectivity. znaturforsch.com

Stereochemistry: The stereochemistry of any chiral centers within the side chain can also play a significant role in biological activity.

Targeted Derivatization Strategies for this compound Analogues

Building upon the established synthetic methodologies for DNJ derivatives, targeted derivatization strategies can be employed to create a library of this compound analogues. These strategies focus on systematically modifying the N-linked alkyl side chain to explore the structure-activity relationship (SAR).

The primary focus for generating this compound analogues is the modification of the N-alkyl side chain. This can be achieved through the synthesis and incorporation of a variety of aldehydes or alkylating agents in the synthetic pathways described in section 2.1.1.

Varying the length of the alkyl side chain is a fundamental strategy to probe the spatial requirements of the enzyme's binding pocket. semanticscholar.org By synthesizing a series of this compound analogues with systematically increasing or decreasing chain lengths, it is possible to identify an optimal length for biological activity.

The following table illustrates a hypothetical series of this compound analogues with varying alkyl chain lengths:

AnalogueSide Chain StructureNumber of Carbon Atoms in Main Chain
This compound-C4-CH₂(CH₂)₂CH₃4
This compound-C6-CH₂(CH₂)₄CH₃6
This compound-C8-CH₂(CH₂)₆CH₃8
This compound-C10-CH₂(CH₂)₈CH₃10

This table presents a conceptual series of analogues to demonstrate the principle of alkyl chain length variation.

Introducing branching and stereocenters within the N-alkyl side chain allows for a more detailed exploration of the topology of the enzyme's active site. Positional isomers involve changing the point of attachment of substituents on the side chain, while configurational isomers relate to the spatial arrangement of atoms at a chiral center. youtube.comlibretexts.org

Positional Isomerism: The location of branches or functional groups on the alkyl side chain can significantly affect binding affinity. For example, a methyl group at the C-2 position of the side chain will have a different steric profile than a methyl group at the C-3 position.

Configurational Isomerism: When a chiral center is introduced into the side chain, the resulting enantiomers or diastereomers can exhibit different biological activities. youtube.com The synthesis of stereochemically pure isomers is often necessary to deconvolute the activity of each isomer. The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration (R or S) to each stereocenter. youtube.com

An example of exploring positional and configurational isomerism in a hypothetical this compound analogue with a hexyl side chain is presented below:

Analogue IDSide Chain StructureIsomer TypeKey Feature
This compound-Hexn-hexyl-Linear chain
This compound-2-Me-Hex2-methylhexylPositionalBranch at C-2
This compound-3-Me-Hex3-methylhexylPositionalBranch at C-3
(R)-OSL-95II-2-OH-Hex(R)-2-hydroxyhexylConfigurational(R)-enantiomer at C-2
(S)-OSL-95II-2-OH-Hex(S)-2-hydroxyhexylConfigurational(S)-enantiomer at C-2

This table illustrates how positional and configurational isomers of a side chain can be systematically generated.

Modification of the Nitrogen-Linked Alkyl Side Chain

Incorporation of Heteroatoms within the Alkyl Chain

The introduction of heteroatoms, such as oxygen and nitrogen, into the N-alkyl side chains of iminosugar analogues represents a key strategy for structural diversification and the modulation of biological activity. This approach not only influences the physicochemical properties of the molecules, such as polarity and hydrogen bonding capacity, but also provides handles for further functionalization.

A common method for incorporating oxygen into the alkyl chain is through the synthesis of N-alkoxyalkyl derivatives. For instance, N-substituted iminosugars bearing ether linkages have been prepared to enhance the binding affinity and selectivity for target enzymes. nih.gov The synthesis of these analogues often involves the reaction of the iminosugar core with an appropriate alkylating agent containing an ether moiety. nih.gov

Nitrogen-containing functionalities, particularly azides, are also valuable additions to the N-alkyl chain. The azide (B81097) group serves as a versatile precursor for a variety of other functional groups via reactions such as the Staudinger ligation or click chemistry. mdpi.com A general synthetic route to azide-bearing N-alkylated iminosugars involves the base-mediated alkylation of the iminosugar nitrogen with a dihaloalkane, followed by nucleophilic substitution with sodium azide. nih.gov

Table 1: Examples of N-Alkylated Iminosugar Analogues with Heteroatom-Containing Side Chains

Iminosugar CoreN-Alkyl Substituent with HeteroatomSynthetic Precursor for AlkylationReference
1-Deoxynojirimycin (DNJ)Azido-hexyl1,6-Dibromohexane followed by NaN3 nih.gov
1-Deoxynojirimycin (DNJ)Azido-nonyl1,9-Dibromononane followed by NaN3 nih.gov
1-Deoxynojirimycin (DNJ)Phenyl-alkoxyO-alkylated aromatic bromides nih.gov

Structural Alterations of the Terminal Cycloalkyl Moiety

Modification of a terminal cycloalkyl group attached to the iminosugar core offers another avenue for creating structural diversity and fine-tuning biological activity. These alterations can range from changes in hydroxylation patterns to ring-opening and variations in the cycloalkyl substituents themselves.

The presence and stereochemistry of hydroxyl groups on the iminosugar scaffold are crucial for their interaction with the active sites of glycosidases. nih.gov While direct studies on the role of hydroxyl groups on a terminal cycloalkyl moiety are less common, it can be inferred that their presence would significantly impact the polarity and hydrogen-bonding capabilities of the analogue. The hydroxyl groups on the main iminosugar ring are known to be essential for binding to ER α-glucosidases. nih.gov Therefore, the addition of hydroxyl groups to a terminal cycloalkyl ring could potentially enhance or alter the binding interactions with target enzymes.

Ring-opening reactions of terminal cycloalkyl groups, particularly strained rings like cyclopropanes, can serve as a powerful tool for introducing new functionalities. While the direct application of ring-opening reactions to a terminal cycloalkyl group on an iminosugar for "functional group trimming" is not extensively documented in the provided literature, the general principles of cyclopropane (B1198618) ring-opening suggest potential synthetic pathways. For instance, donor-acceptor cyclopropanes can undergo ring-opening reactions with various nucleophiles, leading to 1,3-difunctionalized products. This strategy could potentially be adapted to modify cycloalkyl-iminossugar conjugates.

The synthesis of iminosugar analogues bearing different cycloalkyl substituents has been explored to create conformationally restricted molecules with potentially enhanced selectivity. A notable example is the synthesis of cyclopropane-fused iminosugars. nih.govnih.gov These bicyclic structures are designed to have a locked conformation that may improve their inhibitory activity and selectivity against specific glycosidases. nih.govnih.gov The synthesis of these analogues can be achieved from natural amino acids like L-serine and L-alanine, involving a key stereoselective cyclopropanation of an α,β-unsaturated piperidone intermediate. nih.gov

Table 2: Synthesis of Cyclopropane-Fused Iminosugar Analogues

Starting MaterialKey Reaction StepResulting Cycloalkyl MoietyReference
L-serineStereoselective sulfur ylide cyclopropanationFused cyclopropane ring nih.govacs.org
L-alanineStereoselective sulfur ylide cyclopropanationFused cyclopropane ring nih.gov

Novel Synthetic Approaches and Catalyst Development

The development of efficient and innovative synthetic methodologies is crucial for accessing structurally diverse iminosugar analogues. Recent advancements have focused on the application of advanced catalysis, including biocatalysis and transition-metal catalysis, to streamline synthetic routes and enhance stereocontrol.

Application of Advanced Catalysis in Imino Sugar Synthesis

Chemoenzymatic and biocatalytic cascade reactions have emerged as powerful strategies for the synthesis of iminosugars, offering high stereoselectivity and milder reaction conditions compared to traditional chemical methods. acs.orgnih.gov These multi-step, one-pot processes utilize a combination of enzymes to construct the iminosugar scaffold from simple starting materials.

A prominent example is the use of D-fructose-6-phosphate aldolase (B8822740) (FSA) in aldol (B89426) addition reactions to create key C-C bonds. acs.orgplos.orgresearchgate.net FSA exhibits broad substrate tolerance, accepting various donor and acceptor molecules, which allows for the synthesis of a wide range of iminosugar precursors. nih.gov These enzymatic aldol reactions can be integrated into cascade sequences with other enzymes, such as transaminases and oxidoreductases , to generate densely functionalized iminosugars. acs.orgacs.orgresearchgate.net For instance, a chemoenzymatic cascade involving an FSA-catalyzed aldol addition followed by a transaminase-mediated amination and subsequent reduction can lead to the stereoselective synthesis of pyrrolidine (B122466) iminosugars. acs.orgacs.org

In the realm of transition-metal catalysis, rhodium-catalyzed C-H amination has proven to be a valuable tool for the synthesis of N-heterocycles, which are core structures of iminosugars. nih.govdovepress.com This methodology allows for the direct conversion of C-H bonds into C-N bonds, providing an efficient route to cyclic amines. The use of dirhodium catalysts has been particularly effective in promoting intramolecular C-H amination reactions to form five- and six-membered rings. nih.gov

Table 3: Advanced Catalytic Methods in Iminosugar Synthesis

Catalytic MethodKey Catalyst/EnzymeType of TransformationApplication in Iminosugar SynthesisReference
Biocatalytic CascadeD-Fructose-6-Phosphate Aldolase (FSA)Aldol AdditionC-C bond formation for iminosugar precursors acs.orgplos.orgresearchgate.net
Biocatalytic CascadeTransaminaseAminationIntroduction of nitrogen into the sugar backbone acs.orgacs.orgresearchgate.net
Transition-Metal CatalysisDirhodium complexesC-H AminationIntramolecular cyclization to form N-heterocycles nih.govdovepress.com

Stereoselective Synthesis of Complex Imino Sugar Scaffolds

The core of this compound is the deoxynojirimycin (DNJ) scaffold, a polyhydroxylated piperidine. The stereoselective synthesis of this scaffold is paramount as the biological activity of iminosugars is highly dependent on their stereochemistry, which must mimic that of the natural sugar substrate.

A prevalent and efficient strategy for the stereoselective synthesis of the DNJ core begins with readily available carbohydrates, such as D-glucose. This approach ensures the correct absolute stereochemistry of the multiple chiral centers in the final product. A common synthetic route involves the following key transformations:

Formation of a Piperidine Ring Precursor: D-glucose is chemically modified through a series of steps to introduce a nitrogen-containing functional group and prepare for cyclization. This often involves the protection of hydroxyl groups, selective oxidation, and the introduction of an amino or azido (B1232118) group at a specific position.

Reductive Amination: A crucial step in forming the piperidine ring is intramolecular reductive amination. In this reaction, an amino group at one end of the sugar derivative nucleophilically attacks a carbonyl group (an aldehyde or ketone) at the other end, forming a cyclic imine. This intermediate is then reduced in situ to the stable piperidine ring. The use of stereocontrolled reduction methods is critical to establish the desired stereochemistry of the newly formed chiral center.

Alternative stereoselective approaches to the DNJ scaffold include methods starting from non-carbohydrate precursors, employing techniques such as asymmetric aminohydroxylation and enzymatic reactions to establish the required stereocenters.

Once the stereochemically defined DNJ core is synthesized, the focus shifts to the introduction and diversification of the side chain on the ring nitrogen, which leads to compounds like this compound and its analogues.

The primary method for attaching the N-substituent to the deoxynojirimycin core is reductive amination . This versatile reaction involves the condensation of the secondary amine of the DNJ scaffold with an aldehyde or ketone, followed by the reduction of the resulting iminium ion.

For the synthesis of this compound, the required aldehyde would be 5-(1-hydroxycyclohexyl)pentanal. The synthesis of this specific aldehyde would be a multi-step process, likely starting from cyclohexanone (B45756) and a suitable five-carbon building block.

The general procedure for the N-alkylation of DNJ via reductive amination can be summarized as follows:

StepDescriptionReagents and Conditions
1 Iminium Ion Formation The deoxynojirimycin hydrochloride salt is reacted with the desired aldehyde (e.g., 5-(1-hydroxycyclohexyl)pentanal) in a suitable solvent, often methanol (B129727) or a mixture of acetonitrile (B52724) and methanol. The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate the formation of the iminium ion intermediate.
2 Reduction A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to the reaction mixture. These mild reducing agents selectively reduce the iminium ion to the corresponding tertiary amine without affecting the aldehyde or other functional groups present in the molecules. The reaction is often heated to ensure completion.
3 Purification After the reaction is complete, the final N-alkylated deoxynojirimycin derivative is purified using chromatographic techniques to yield the pure product.

This reductive amination strategy allows for significant structural diversification of the N-substituent. By using a variety of aldehydes and ketones, a wide range of this compound analogues can be synthesized. Research has shown that modifications to the N-linked side chain are critical for modulating the biological activity and cytotoxicity of these iminosugars.

Several analogues of this compound have been synthesized and studied, demonstrating the versatility of this synthetic approach. These analogues feature modifications to the length of the alkyl chain and the structure of the terminal ring.

Table of this compound and Selected Analogues

Compound NameStructure of N-SubstituentKey Structural Features
This compound -CH₂(CH₂)₃CH(OH)C₆H₁₀A five-carbon alkyl chain with a terminal hydroxylated cyclohexyl ring.
CM-9-70 -CH₂(CH₂)₅CH(OH)C₆H₁₀An extended seven-carbon alkyl chain with a terminal hydroxylated cyclohexyl ring.
CM-10-29 -CH₂(CH₂)₄C(CH₃)₂OHAn open-chain analogue where the terminal cyclohexyl ring is replaced by a dimethylcarbinol group.
CM-10-18 -CH₂(CH₂)₅CH(OH)CH₃An open-chain analogue with a terminal hydroxyl group on a linear alkyl chain.
CM-9-78 -CH₂(CH₂)₂OCH₂C₆H₁₁The oxygen atom is moved from the terminal ring to within the alkyl chain, forming an ether linkage.

The synthesis of these diverse analogues allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of this class of iminosugars. The stereoselective synthesis of the core scaffold combined with the flexible N-alkylation strategy provides a powerful platform for the development of novel iminosugar-based compounds.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Osl 95ii

Elucidation of Structural Determinants for Antiviral Efficacy

The core structure of OSL-95II consists of a deoxynojirimycin headgroup linked to an N-substituent featuring an oxygenated side chain and a terminal ring structure. wikipedia.orgnih.gov Variations in these structural components significantly influence the compound's ability to inhibit viral replication.

The deoxynojirimycin (DNJ) headgroup is a fundamental component of this compound and its derivatives. As a glucose analogue, the DNJ moiety is critical for the compound's mechanism of action as a competitive inhibitor of cellular endoplasmic reticulum (ER) alpha-glucosidases I and II. wikipedia.orgnih.govwikipedia.orgnih.govnih.gov These enzymes are involved in the processing of N-linked glycans on nascent glycoproteins, a process essential for the proper folding and maturation of many viral envelope proteins. wikipedia.orgwikipedia.orgnih.gov The structural similarity of the DNJ headgroup to glucose allows it to bind to the active site of these glucosidases, thereby inhibiting their activity. wikipedia.orgnih.gov This competitive inhibition disrupts the normal glycosylation pathway, leading to the production of misfolded viral glycoproteins and impaired virion assembly and secretion. wikipedia.orgnih.gov

The nature and length of the N-linked side chain attached to the DNJ headgroup play a significant role in modulating the antiviral potency and toxicity of imino sugar derivatives. Studies have shown that the presence of an alkyl side chain enhances the antiviral activity of DNJ derivatives. nih.gov Specifically, alkyl chains of at least four carbons have been reported to improve antiviral efficacy. nih.gov However, increasing the length of the alkyl chain beyond a certain point, typically greater than 10 carbons, can lead to increased cytotoxicity. nih.gov this compound features a 5-carbon alkylated side chain, which contributes to its antiviral activity while maintaining reduced cytotoxicity compared to some other derivatives like N-nonyl-deoxynojirimycin (NNDNJ). wikipedia.orgnih.govwikipedia.org The introduction of oxygen or methoxyl groups into the side chain has also been explored as a strategy to reduce toxicity while aiming to retain efficacy. nih.gov

The terminal ring structure of the N-linked side chain is another key determinant of the biological activity of this compound derivatives. In this compound, the 5-carbon alkyl chain is terminated by a cyclohexyl ring structure. wikipedia.org This specific arrangement contributes to its favorable antiviral profile and reduced cytotoxicity. wikipedia.orgnih.gov Modifications to this terminal ring structure can influence the compound's interaction with the target enzymes and its pharmacokinetic properties. For instance, derivatives where the terminal ring of this compound is opened, or where the position of the oxygen atom within the side chain is altered relative to the terminal ring, have been synthesized and evaluated, demonstrating that these structural changes impact antiviral activity. windows.net The presence of a conformationally restricted terminal ring, such as the cyclohexyl group in this compound, appears to be an important feature for its observed biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop predictive models that correlate chemical structure with biological activity. While specific detailed QSAR models for this compound derivatives targeting flaviviruses were not extensively detailed in the provided search results, the principles and application of QSAR are highly relevant to the study and optimization of this class of antiviral compounds.

QSAR modeling can be applied to a series of this compound derivatives and related imino sugars to develop predictive models for their inhibitory activity against flaviviruses. By correlating various molecular descriptors (numerical representations of chemical structure and properties) with observed antiviral potency (e.g., EC50 values), mathematical models can be generated. These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design and prioritization of new derivatives with potentially improved efficacy against flaviviruses like DENV, WNV, and BVDV. This approach accelerates the drug discovery process by reducing the need for synthesizing and testing large numbers of compounds.

QSAR modeling allows for the identification of key pharmacophoric features and molecular descriptors that are most influential in determining the antiviral activity of this compound derivatives. Based on the SAR information, important descriptors would likely include those related to the lipophilicity of the N-linked side chain (e.g., log P, molecular weight), the electronic properties of the molecule, and steric features, particularly around the imino sugar headgroup and the terminal ring structure. nih.gov For example, descriptors quantifying the size, shape, and branching of the side chain, as well as the presence and position of oxygen atoms or cyclic structures, would be valuable in building predictive QSAR models. Identifying these key features provides insights into the structural requirements for optimal interaction with the viral or host targets and can inform the design of more potent analogues.

Mechanism of Action (SMR)

The primary mechanism by which this compound exerts its antiviral effects against flaviviruses is through the inhibition of host cell alpha-glucosidases I and II, enzymes located in the endoplasmic reticulum. wikipedia.orgwikipedia.orgnih.gov These enzymes play a crucial role in the N-linked glycosylation pathway, which is essential for the proper folding, assembly, and trafficking of many viral glycoproteins, including the envelope (E) protein of flaviviruses. wikipedia.orgwikipedia.orgnih.govnih.gov

Inhibition of alpha-glucosidases by this compound prevents the removal of glucose residues from the N-linked glycans of viral glycoproteins. wikipedia.orgnih.gov This altered glycosylation state interferes with the interaction of viral glycoproteins with ER chaperones like calnexin (B1179193) and calreticulin, which are part of the quality control system for protein folding. wikipedia.org Consequently, misfolded or improperly processed viral glycoproteins accumulate in the ER, leading to impaired virion assembly and reduced production of infectious viral particles. wikipedia.orgnih.gov Studies with BVDV have shown that this compound treatment reduces both intracellular viral RNA and the release of extracellular virions, implying inhibition of virion production and potentially reduced infectivity of secreted particles. wikipedia.org This mechanism, targeting a host cellular process rather than a viral protein directly, can offer a higher barrier to the development of antiviral resistance.

Antiviral Activity Data

Research has demonstrated the antiviral activity of this compound and its derivatives against several flaviviruses. The following table summarizes some reported in vitro antiviral activity data.

CompoundTarget VirusCell LineEC50 (µM)Reference
This compoundBVDVMDBKMicromolar activity reported; specific EC50 not explicitly stated in snippet. nih.gov Reduced extracellular virion-associated RNA by 73-75% and virus titers by 89-94% at 100 µM. wikipedia.org wikipedia.orgnih.gov
This compoundDENVN/AMicromolar activity reported; specific EC50 not explicitly stated in snippet. nih.gov nih.gov
This compoundWNVN/AMicromolar activity reported; specific EC50 not explicitly stated in snippet. nih.gov nih.gov
CM-9-78BVDVMDBKReduced extracellular virion-associated RNA by 73-75% and virus titers by 89-94% at 80 µM. wikipedia.org More effective than this compound. wikipedia.org
PBDNJ0801DENVN/ASubmicromolar EC90 values reported. wikipedia.orgwikipedia.org wikipedia.orgwikipedia.org
PBDNJ0803DENVN/APotently inhibit DENV infection in vitro with 90% effective concentration values at submicromolar concentrations. wikipedia.orgwikipedia.org wikipedia.orgwikipedia.org
PBDNJ0804DENVN/APotently inhibit DENV infection in vitro with 90% effective concentration values at submicromolar concentrations. wikipedia.orgwikipedia.org wikipedia.orgwikipedia.org

Note: Specific EC50 values for this compound against BVDV, DENV, and WNV were reported as "micromolar activity" in one source nih.gov, while another provided percentages of reduction in viral markers at specific concentrations wikipedia.org. Precise comparative EC50 values for all listed compounds across all viruses were not consistently available in the provided snippets.

Mechanistic Biochemistry and Molecular Biology of Osl 95ii Action

Inhibition of Host Cellular Alpha-Glucosidases

OSL-95II functions as an inhibitor of host cellular alpha-glucosidases, specifically targeting those located in the endoplasmic reticulum (ER). nih.gov These enzymes, alpha-glucosidase I and II, are responsible for the initial trimming of glucose residues from high-mannose N-linked glycans attached to newly synthesized glycoproteins. nih.gov This trimming is a critical step in the protein folding pathway, facilitating interaction with ER chaperones like calnexin (B1179193) and calreticulin. nih.gov By inhibiting these glucosidases, this compound disrupts this essential step in glycoprotein (B1211001) processing.

Specificity and Kinetics of Endoplasmic Reticulum Glucosidase I and II Modulation

Imino sugars, including this compound and related derivatives, selectively inhibit ER alpha-glucosidases I and II. nih.gov Studies utilizing in vitro biochemical assays have demonstrated the ability of these compounds, including this compound, to inhibit alpha-glucosidase I. Research involving the knockdown of alpha-glucosidase I, II, or both using small hairpin RNA technology has further validated the essential role of these host enzymes in viral infection, supporting the mechanism of action of their inhibitors.

Allosteric or Orthosteric Binding Mechanisms

Imino sugar derivatives, such as deoxynojirimycin (DNJ) and its analogues like this compound, are understood to act as competitive inhibitors of ER alpha-glucosidases I and II. nih.gov This competitive inhibition typically involves binding to the enzyme's active site (orthosteric site), mimicking the structure of the natural substrate, glucose. The available research does not indicate an allosteric binding mechanism for this compound's interaction with these glucosidases.

Disruption of Viral Glycoprotein Processing and Assembly

The inhibition of ER alpha-glucosidases by this compound leads to a disruption in the normal processing of N-linked glycans on viral glycoproteins. nih.gov This interference prevents the proper folding and maturation of these critical viral components, which are essential for the assembly and infectivity of enveloped viruses. nih.gov

Impact on Virion Production and Secretion Pathways

Disrupted glycoprotein processing due to this compound treatment impairs viral particle assembly and/or secretion. nih.gov Studies on bovine viral diarrhea virus (BVDV) and Hepatitis C virus (HCV) have shown that this compound inhibits the production and release of virions. Glucosidase inhibitors are expected to specifically target these later stages of the viral replication cycle, without significantly affecting the early steps like viral RNA or protein biosynthesis. nih.gov

Analysis of Extracellular Virion Infectivity and Associated RNA

Research on BVDV has provided detailed findings on the impact of this compound on extracellular virions. Treatment with this compound resulted in a significant reduction in both extracellular virion-associated RNA and infectious virus titers in the culture supernatant. For instance, in one study, this compound treatment reduced extracellular virion-associated RNA by 73-75% and virus titers by 89-94%. These results suggest that this compound not only inhibits the production of virions but also diminishes the infectivity of those virions that are secreted.

Table 1: Impact of this compound on BVDV Virion Production and Extracellular RNA

TreatmentIntracellular Viral RNA (% of Control)Extracellular Virion RNA (% of Control)Virus Titer (% of Control)
This compound (100 µM)~40%73-75%89-94%
CM-9-78 (80 µM)~40%73-75%89-94%

Data derived from studies on BVDV-infected MDBK cells at 24 hours post-infection.

Modulation of Host-Pathogen Interactions and Innate Immune Responses

This compound's mechanism of action inherently involves the modulation of host-pathogen interactions by targeting a crucial host cellular pathway that viruses exploit. The inhibition of endoplasmic reticulum α-glucosidases I and II disrupts the normal processing of N-linked glycans on viral glycoproteins, which are essential for the proper folding and function of these viral components. This interference with host-mediated glycoprotein maturation represents a host-directed antiviral strategy.

While the primary reported mechanism focuses on the direct impact on viral glycoprotein processing and subsequent virion production, the broader implications for host-pathogen interactions extend to how the host cell responds to the presence of misfolded viral proteins and the reduced viral output. The accumulation of misfolded glycoproteins in the ER can potentially trigger cellular stress responses. Furthermore, by reducing the production of infectious viral particles, this compound can limit the spread of infection and potentially alter the dynamics of the interaction between the virus and the host immune system.

Advanced Analytical Characterization of Osl 95ii and Its Interactions

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of OSL-95II and the characterization of its potential metabolites. HRMS provides accurate mass measurements, often to several decimal places, allowing for the determination of a compound's elemental composition. This precision is essential for confirming the molecular formula of synthetic compounds like this compound (C₁₇H₃₃NO₅) and distinguishing it from other molecules with similar nominal masses.

In the context of this compound, HRMS can be coupled with separation techniques such as Liquid Chromatography (LC-HRMS) to analyze complex samples, such as biological extracts. This hyphenated approach enables the separation of this compound from impurities or matrix components before mass analysis. LC-HRMS is invaluable for identifying and characterizing metabolites that may be formed after this compound is introduced into a biological system. By analyzing the accurate mass and fragmentation patterns of detected ions, researchers can propose structures for metabolites and understand the metabolic pathways of this compound. While general applications of LC-MS and HRMS for compound analysis and metabolite profiling are well-established, specific detailed HRMS or MS/MS fragmentation data for this compound were not found in the consulted literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed three-dimensional structure and conformation of organic molecules in solution. For a molecule like this compound, both ¹H and ¹³C NMR spectroscopy can provide comprehensive information about the arrangement of atoms and the types of chemical bonds present. Analysis of chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations in NMR spectra allows for the assignment of individual atoms and the determination of relative stereochemistry.

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Ligand Complex Structure Determination

To gain atomic-resolution insights into how this compound inhibits alpha-glucosidases, techniques that can visualize the enzyme-ligand complex in three dimensions are indispensable. X-ray crystallography involves obtaining a crystal of the enzyme bound to this compound and then diffracting X-rays off the crystal to determine the electron density map and thus the atomic coordinates of the complex. This provides precise details about the binding site, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the enzyme or ligand upon binding.

Cryo-Electron Microscopy (Cryo-EM) is another powerful technique, particularly useful for larger protein complexes or those that are difficult to crystallize. In Cryo-EM, the enzyme-ligand complex is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. Three-dimensional reconstructions can be generated from a large number of 2D images, providing structural information, sometimes at near-atomic resolution. While these techniques are widely applied to study enzyme-ligand interactions and determine protein structures, specific reported crystal structures of this compound bound to an alpha-glucosidase, or Cryo-EM studies of such complexes, were not found in the provided search results. The determination of such structures would provide critical information on the molecular basis of this compound's inhibitory activity.

Advanced Chromatographic Techniques for Purity Assessment and Derivative Separation

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from related impurities or synthetic byproducts. High-Performance Liquid Chromatography (HPLC) is a widely used method that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various HPLC modes, such as reversed-phase, normal-phase, or hydrophilic interaction chromatography (HILIC), can be employed depending on the chemical properties of this compound and potential contaminants.

Coupling HPLC with detectors such as UV-Vis, Refractive Index (RI), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) allows for the detection and quantification of separated components. Preparative HPLC can also be used to purify this compound or isolate specific derivatives for further characterization. Gas Chromatography (GC) is another chromatographic technique, typically used for volatile or semi-volatile compounds, often coupled with Flame Ionization Detection (FID) or MS. While the general utility of chromatography for purity assessment and separation is well-established, specific detailed chromatographic parameters (e.g., stationary phase, mobile phase composition, flow rate, detection wavelength) optimized for this compound or its derivatives were not found in the consulted literature. Capillary Electrophoresis (CE) is also utilized for the separation of charged species and has been applied in the analysis of related carbohydrate-like structures.

Bio-spectroscopic Methods for Real-time Monitoring of Biological Interactions

Bio-spectroscopic methods encompass a range of techniques that use light or other forms of electromagnetic radiation to study biological molecules and their interactions in real-time. These methods can provide dynamic information about binding events, conformational changes, and enzyme kinetics. Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to measure the binding kinetics and affinity of this compound to immobilized alpha-glucosidase. These methods monitor changes in refractive index or layer thickness that occur upon binding.

Computational Chemistry and Theoretical Modeling of Osl 95ii

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are widely used computational techniques to investigate the interactions between small molecules, such as OSL-95II, and their biological targets, including enzymes and viral proteins. These methods help predict how a ligand might bind to a receptor and the stability of the resulting complex over time. This compound is recognized as an imino sugar derivative that functions as an inhibitor of cellular α-glucosidase I and II fishersci.cafishersci.cajkchemical.comnih.govnih.gov. These host enzymes are critical for the proper folding of viral glycoproteins, making them important targets for antiviral therapy fishersci.canih.govnih.gov.

Computational studies, including molecular docking and dynamics simulations, have been employed in the study of imino sugars and their interactions with various targets, including glucosidases and dengue virus (DENV) proteins nih.govnih.govresearchgate.net. These simulations can help visualize the binding process and identify key residues involved in the interaction.

Prediction of this compound Binding Modes to Glucosidase Enzymes

This compound's inhibitory activity against α-glucosidase enzymes is well-documented fishersci.cafishersci.cajkchemical.comnih.govnih.gov. Imino sugars, as glucose analogues, are understood to act as substrate mimics that can competitively inhibit glucosidases nih.gov. While the literature confirms this compound's role as a glucosidase inhibitor, specific computational predictions detailing the precise binding modes of this compound within the active sites of α-glucosidase I and II were not explicitly available in the search results. However, molecular modeling studies have been applied to related compounds, such as a doxorubicin (B1662922) derivative, suggesting its fit into hydrophobic pockets of viral glycoproteins nih.gov. The application of molecular docking to imino sugars and their targets is a common approach to predict how these molecules orient themselves and interact within the binding site, providing a structural basis for their inhibitory activity nih.govnih.gov.

Estimation of Binding Affinities and Energetics

Computational methods like molecular docking often provide scoring functions that estimate the strength of the interaction between a ligand and its target, giving an indication of the predicted binding affinity. More rigorous methods, such as molecular dynamics simulations combined with free energy calculations, can provide more accurate estimations of binding energetics. While the search results mention the identification of compounds with "optimal binding" through virtual screening and report binding affinities (e.g., K_i values) for other inhibitors nih.govnih.gov, specific estimated binding affinities or detailed energetic analyses derived from computational studies specifically for this compound's interaction with glucosidases were not found in the provided snippets. However, the use of these computational techniques is integral to the process of identifying and optimizing compounds with favorable binding characteristics.

De Novo Design and Virtual Screening of Novel Imino Sugar Analogues

This compound, itself a derivative of deoxynojirimycin (DNJ) with a modified side chain, has served as a foundational compound in the development of novel imino sugar analogues with improved properties researchgate.netfishersci.cajkchemical.comnih.govnih.govaist.go.jp. The observation of this compound's antiviral efficacy and reduced toxicity compared to other imino sugars like NNDNJ prompted the synthesis and investigation of a family of related imino sugar derivatives researchgate.netfishersci.cafishersci.canih.govnih.gov.

De novo design and virtual screening are powerful computational strategies employed in the discovery of new drug candidates, including imino sugar analogues. De novo design involves building molecules atom by atom or fragment by fragment within the binding site of a target protein, aiming to generate novel structures with predicted high affinity. Virtual screening, on the other hand, involves computationally evaluating large libraries of existing compounds against a target to identify potential binders. These approaches have been utilized in the search for antiviral compounds and inhibitors of enzymes like glucosidases nih.govnih.govwikipedia.orgbiomedgrid.com. The success of this compound likely stimulated computational efforts to design and screen libraries of imino sugar derivatives, exploring variations in the side chain and ring structures to identify compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Elucidation of Reaction Mechanisms in Synthetic Pathways through Computational Approaches

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and developing efficient methods for producing complex molecules like imino sugar derivatives. Computational approaches, particularly quantum chemical calculations, can provide detailed insights into transition states, activation energies, and reaction pathways, helping to elucidate reaction mechanisms. While the provided search results mention the use of quantum calculations to study the energy variation and mechanism of reactions such as the Ugi four-component reaction researchgate.net, there is no specific information detailing the application of computational methods to elucidate the reaction mechanisms involved in the synthesis of this compound or its specific analogues. However, computational chemistry is a valuable tool in modern synthetic organic chemistry for understanding and improving reaction efficiency and selectivity.

Broader Academic Applications and Future Research Trajectories of Imino Sugar Derivatives

Potential for Integration into Catalysis Research

The inherent chirality and structural diversity of imino sugars make them promising candidates for applications in catalysis, particularly in asymmetric synthesis and biocatalysis.

Design of OSL-95II-Inspired Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a crucial area in organic chemistry for synthesizing enantiomerically enriched compounds, which are often essential for pharmaceuticals and fine chemicals. sigmaaldrich.comroutledge.com Chiral ligands play a pivotal role in these catalytic systems by influencing the stereochemical outcome of a reaction when coordinated to a metal center or acting as organocatalysts. sigmaaldrich.comscu.edu.cnnih.gov The design of novel, efficient chiral ligands is an ongoing endeavor. sigmaaldrich.com

While specific detailed research findings solely focused on "this compound-Inspired Chiral Ligands" were not extensively found in the immediate search results, the broader context of imino sugars as chiral scaffolds for asymmetric catalysis is well-established. Imino sugars possess multiple stereocenters and a nitrogen atom that can participate in coordination or hydrogen bonding, features desirable in chiral ligand design. soci.orgmdpi.com The development of chiral ligands often involves modifying existing chiral scaffolds or designing new ones with specific structural features to induce asymmetry in catalytic transformations. routledge.comscu.edu.cnnih.gov

Given the structural complexity and defined stereochemistry of imino sugars like this compound, they present an intriguing basis for developing new chiral ligands. Future research trajectories could involve utilizing the this compound scaffold as a starting point for synthesizing ligands with varying substituents and coordination sites. These this compound-inspired ligands could then be tested in various asymmetric catalytic reactions, such as asymmetric hydrogenation, aldol (B89426) reactions, or allylic alkylations, to evaluate their efficiency and selectivity. sigmaaldrich.com The systematic modification of the imino sugar structure could allow for fine-tuning the electronic and steric properties of the resulting ligands, potentially leading to highly effective catalysts for specific transformations.

Exploration of Imino Sugar Scaffolds in Biocatalysis and Enzyme Mimicry

Imino sugar scaffolds are also being explored in the realm of biocatalysis and enzyme mimicry. Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions, often with high selectivity and under mild conditions. nih.govresearchgate.net Imino sugars, being carbohydrate mimics, can interact with carbohydrate-processing enzymes, including glycosidases and glycosyltransferases. researchgate.netmdpi.com This interaction forms the basis for their use as enzyme inhibitors, but it also suggests their potential in modulating enzyme activity or acting as scaffolds for designing artificial enzymes or enzyme mimics.

Research has demonstrated the use of biocatalytic cascades for synthesizing imino sugars from readily available starting materials, highlighting the compatibility of imino sugar scaffolds with enzymatic systems. nih.govresearchgate.netucd.ieacs.org This suggests that imino sugar structures could potentially be integrated into or used in conjunction with biocatalytic processes.

Furthermore, the ability of imino sugars to bind to and influence the activity of enzymes involved in glycoside hydrolysis and synthesis provides opportunities for designing molecules that mimic the transition states of enzymatic reactions. researchgate.net This transition state mimicry is a key principle in the design of potent enzyme inhibitors and can also inform the design of enzyme mimics – synthetic molecules or systems that replicate the catalytic function of natural enzymes. The stereochemical complexity of imino sugars makes them particularly well-suited for mimicking the precise interactions that occur in enzyme active sites.

Exploration in Materials Science for Bio-functionalized Systems

The incorporation of imino sugar moieties into materials science is an emerging area, particularly for creating bio-functionalized systems with applications in areas like biosensors and drug delivery.

Surface Functionalization with Imino Sugar Moieties for Biosensors

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. Surface functionalization, the process of modifying a surface with specific chemical groups or molecules, is critical for immobilizing the biological recognition element and ensuring the sensor's specificity and sensitivity. mdpi.comrsc.org

Imino sugar moieties can be utilized for surface functionalization to create carbohydrate-binding surfaces or to immobilize biomolecules through specific interactions. Carbohydrate-binding proteins (lectins) are widely used in biosensing for detecting specific carbohydrate structures. nih.gov Surfaces functionalized with imino sugars, which mimic natural carbohydrates, can serve as recognition layers for lectins or other carbohydrate-binding proteins. researchgate.net This approach can be used to develop biosensors for detecting lectins, analyzing glycosylation patterns, or capturing cells that display specific carbohydrate markers on their surface.

Research has shown the functionalization of surfaces, such as fiber Bragg gratings, with carbohydrate conjugates for biosensing applications, demonstrating the feasibility of this approach. researchgate.net While specific examples using this compound for surface functionalization in biosensors were not found, the principle applies to imino sugars in general. The unique structural features of different imino sugars could allow for the design of surfaces with tailored binding properties for various carbohydrate-interacting biomolecules.

Development of Glycoconjugate Materials for Drug Delivery Platforms (Non-Clinical Focus)

Glycoconjugate materials, which involve carbohydrates linked to other molecules or materials, are being explored for various applications, including drug delivery. mdpi.comnih.govacs.org In a non-clinical context, this involves the design and synthesis of materials that can encapsulate, transport, and release active molecules, potentially targeting specific cells or tissues based on carbohydrate-mediated interactions.

Imino sugar derivatives can be incorporated into glycoconjugate materials due to their carbohydrate-like structure and their ability to interact with carbohydrate receptors or enzymes. soci.orgmdpi.com These materials can take various forms, such as nanoparticles, polymers, or liposomes, functionalized with imino sugar moieties on their surface. The imino sugar residues can serve as targeting ligands, facilitating the binding and uptake of the drug delivery system by cells that express specific carbohydrate-binding proteins on their surface. mdpi.com

Furthermore, the interaction of imino sugars with glycosidase enzymes could potentially be exploited for controlled release mechanisms, where the drug is released upon enzymatic cleavage of a linker containing an imino sugar derivative. Research in this area focuses on the synthesis and characterization of these glycoconjugate materials and evaluating their interactions with biological systems in vitro, without involving clinical administration or patient outcomes. nih.govacs.org

Innovative Methodologies in Chemical Biology and Drug Discovery (Non-Clinical Focus)

Imino sugars are valuable tools and subjects of study in chemical biology and drug discovery, particularly in developing innovative methodologies for understanding biological processes and identifying potential therapeutic agents. researchgate.netmdpi.comnih.gov

Their ability to specifically inhibit carbohydrate-processing enzymes makes them useful probes for studying the roles of these enzymes in various cellular pathways. researchgate.netmdpi.com By using imino sugar inhibitors, researchers can perturb glycosylation pathways or glycan metabolism to understand their impact on cellular function, signaling, and disease progression. soci.orgsemanticscholar.orgmdpi.com

In drug discovery, imino sugars serve as a rich source of lead compounds and scaffolds for developing new therapeutic agents, primarily as enzyme inhibitors. researchgate.netmdpi.com Non-clinical drug discovery methodologies involve the synthesis of diverse imino sugar libraries, high-throughput screening against various biological targets (such as enzymes or cell lines), and structure-activity relationship studies to identify potent and selective compounds. nih.gov

Innovative methodologies in this area include the development of efficient synthetic routes to access a wide variety of imino sugar structures, including chemoenzymatic and biocatalytic approaches. nih.govresearchgate.netucd.ieacs.org Furthermore, techniques like microtiter plate-based synthesis coupled with in situ screening have been applied to rapidly discover imino sugar derivatives with desired biological activities, such as anticancer properties, in cell-based assays. nih.gov Computational approaches are also increasingly used to predict the interactions of imino sugars with biological targets and guide the design of new compounds. acs.org

Application in High-Throughput Screening and Lead Optimization

The discovery and development of imino sugar derivatives with therapeutic potential heavily rely on systematic screening and lead optimization processes. High-throughput screening (HTS) is a crucial initial step, enabling the rapid evaluation of large libraries of compounds against specific biological targets or phenotypic responses nih.gov. While the direct application of this compound within a large-scale HTS campaign is not explicitly detailed in the provided search results, the research involving this compound and its analogs exemplifies the principles of lead identification and optimization within the imino sugar class.

This compound emerged from efforts to modify the structure of deoxynojirimycin (DNJ) derivatives to improve their pharmacological profiles. Specifically, this compound, a DNJ derivative featuring a hydroxylated cyclohexyl side chain, was found to possess antiviral efficacy comparable to N-nonyl-deoxynojirimycin (NNDNJ) but with significantly reduced toxicity. This identification of this compound as a compound with an improved therapeutic index represents a successful outcome of lead optimization, where structural modifications were made to an initial lead (NNDNJ or a related DNJ derivative) to enhance desirable properties while minimizing undesirable ones nih.gov.

Further research has built upon the characteristics of this compound. A family of novel imino sugar derivatives with oxygenated side chains and terminally restricted ring structures were synthesized and evaluated, demonstrating low cytotoxicity and superior antiviral activity against flaviviruses like bovine viral diarrhea virus (BVDV), dengue virus (DENV), and West Nile virus (WNV). This iterative process of synthesizing modified compounds based on a promising lead structure like this compound and then evaluating their biological activity is a core component of lead optimization in drug discovery nih.gov.

The evaluation of these derivatives often involves cell-based assays to assess antiviral potency and cytotoxicity. Such cell-based screening can be integrated into HTS workflows for identifying active compounds within libraries of imino sugar derivatives. The data generated from these screens and subsequent evaluations inform the structure-activity relationships (SAR) within the imino sugar class, guiding further chemical modifications and the selection of compounds for more advanced testing nih.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.